molecular formula C5H9N3O B2650426 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole CAS No. 2193067-87-5

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B2650426
CAS No.: 2193067-87-5
M. Wt: 127.147
InChI Key: SQHZSBNIVJIWQT-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole is a functionalized triazole derivative intended for research and development purposes. As a member of the 1,2,3-triazole chemical family, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The 1,2,3-triazole scaffold is a privileged structure in pharmacology, known for its ability to improve the physicochemical properties of lead compounds and engage in key interactions with biological targets, such as hydrogen bonding and dipole interactions . While specific biological data for this compound is not available, analogous 1,2,3-triazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them crucial scaffolds in the development of new therapeutic agents . The methoxymethyl side chain enhances the molecule's versatility, offering a handle for further chemical modification through various synthetic transformations. Researchers can utilize this compound in click chemistry applications, as a ligand in catalysis, or as a core structure in the design and synthesis of novel compounds for screening libraries. Please note: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(methoxymethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(4-9-2)3-6-7-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHZSBNIVJIWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The methoxymethyl group can be introduced via a Williamson ether synthesis, where an alcohol reacts with a methylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, derivatives of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole have been synthesized and evaluated for their efficacy against various cancer cell lines. One study demonstrated that triazole hybrids showed substantial cytotoxicity against prostate and skin cancer cell lines (PC3 and A375) with promising IC50 values .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The incorporation of the triazole ring into various structures has led to the development of potent antifungal agents. Compounds derived from 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole have shown effective inhibition against fungal pathogens, making them valuable in treating infections caused by resistant strains .

Antiviral Applications

The antiviral potential of triazoles has been explored extensively. For example, certain derivatives have demonstrated activity against HIV-1 strains and other viral pathogens. The mechanism involves interference with viral replication processes, thus highlighting the therapeutic promise of triazole-based compounds in antiviral drug development .

Agrochemicals

The application of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole extends to agrochemicals where it serves as a scaffold for developing new pesticides and herbicides. Its ability to interact with biological targets in plants makes it a candidate for enhancing crop protection strategies against pests and diseases. Research into structure-activity relationships (SAR) has shown that modifications of the triazole ring can lead to improved efficacy and selectivity in agrochemical applications .

Material Science

In material science, 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole is utilized in synthesizing novel polymers and nanomaterials. The unique properties of triazoles allow them to act as cross-linking agents or functional groups in polymer matrices. This application is particularly relevant in developing materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazolePC312
Triazole Hybrid AA3758
Triazole Hybrid BMRC-5>50

Table 2: Antimicrobial Efficacy of Triazoles

Compound NamePathogenMIC (µg/mL)Reference
5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazoleCandida albicans10
Triazole Derivative CE. coli15

Case Studies

Case Study 1: Anticancer Mechanism Exploration
A recent study investigated the mechanism by which triazole derivatives affect cancer cell proliferation. Through proteomic analysis and molecular docking studies, researchers identified significant interactions between the triazoles and proteins involved in cell cycle regulation. This study lays the groundwork for future drug development targeting specific pathways in cancer treatment .

Case Study 2: Development of Agrochemical Formulations
Another research effort focused on optimizing the agrochemical potential of triazoles by modifying their chemical structure to enhance bioavailability and reduce environmental impact. Field trials demonstrated that certain modified triazoles significantly increased crop yields while minimizing pesticide resistance among target pests .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Antimicrobial Activity :

  • 5-(4-Methoxyphenyl)-1H-triazole derivatives (e.g., 5-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole) exhibit moderate antimicrobial activity against Klebsiella and S. aureus (inhibition zones: 16–18 mm) . Comparatively, 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole may show enhanced activity due to the methoxymethyl group’s increased solubility and electronic effects.
  • Chloro and nitro-substituted triazoles (e.g., 4-methyl-1-(4-nitrophenyl)-5-(5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazole) demonstrate similar antimicrobial potency, suggesting that electron-withdrawing groups (EWGs) like nitro enhance target binding .

Antifungal Activity :

  • 5-(Bromomethyl)-1H-1,2,3-triazole derivatives (e.g., compounds 5b and 5g) exhibit notable antifungal activity against Candida albicans (125 µg/mL), comparable to gentamicin . The bromine atom’s electronegativity and steric bulk may contribute to this activity, whereas the methoxymethyl group in the target compound could offer a balance between hydrophilicity and membrane penetration.

Structural and Electronic Comparisons

Substituent Position and Identity :

  • 1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole (compound 1 in ): The 4-methoxybenzyl group at the 1-position enhances aromatic interactions, while the 4-methylphenyl group at the 5-position increases lipophilicity. In contrast, the methoxymethyl group in the target compound provides a more flexible, polar side chain.
  • The methoxymethyl group in the target compound lacks such donor capacity but may improve pharmacokinetic properties.

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Solubility Impact Example Compound
Methoxymethyl Electron-donating High polarity Target compound
Nitrophenyl Electron-withdrawing Low polarity 5-(4-nitrophenyl)-1H-triazole
Bromomethyl Polarizable Moderate 5-(bromomethyl)-1H-triazole

Research Findings and Implications

  • Methoxy vs. Nitro Groups : Methoxy substituents (electron-donating) improve solubility but may reduce binding affinity compared to EWGs like nitro, which enhance target interaction .
  • Hybrid Structures : Combining triazoles with tetrazoles or benzodiazoles (e.g., compound 9c in ) can yield multi-target inhibitors, a strategy applicable to the methoxymethyl derivative for enhanced bioactivity.
  • Synthetic Flexibility : The methoxymethyl group’s synthetic accessibility via alkylation or click chemistry positions it as a versatile intermediate for further functionalization .

Biological Activity

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring with a methoxymethyl substituent and a methyl group. Its molecular formula is C6H10N4OC_6H_10N_4O with a molecular weight of approximately 170.17 g/mol. The synthesis typically involves cyclization reactions where methoxymethyl-substituted hydrazine reacts with alkynes in the presence of copper catalysts, often in solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

Antimicrobial Activity

Research indicates that 5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole exhibits significant antimicrobial properties. Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, which can inhibit microbial growth. For example, compounds containing triazole rings have demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
11hM. tuberculosis6.25
11cA. niger6.25
12MRSA8–32

Anticancer Activity

The anticancer potential of 5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole has been explored in various cancer cell lines. Studies have shown that triazole derivatives can exhibit significant antiproliferative effects across multiple cancer types. For instance, compounds with the triazole moiety have been tested against human cervical carcinoma (HeLa), murine leukemia (L1210), and other cancer cell lines, revealing promising results .

Table 2: Anticancer Activity Data

CompoundCancer TypeCell LineIC50 (μM)
18LeukemiaL12109.6 ± 0.7
25Colon CancerKM12-5.43
25Breast CancerMDA-MB-468-5.70

The biological activity of 5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole is largely attributed to its ability to modulate enzyme activity and interfere with cellular pathways involved in disease processes. The triazole ring facilitates binding to specific receptors or enzymes, potentially inhibiting their function or altering signaling pathways associated with cell proliferation and survival .

Case Studies

A notable study investigated the effects of various triazole derivatives on cancer cell lines using the National Cancer Institute's NCI60 panel. The results indicated that compounds featuring the triazole structure exhibited lower IC50 values compared to their non-triazole counterparts, suggesting enhanced potency against cancer cells .

Another research effort focused on the synthesis of triazole-based compounds combined with other pharmacophores to enhance their biological efficacy. These studies revealed that structural modifications could significantly improve both antimicrobial and anticancer activities .

Q & A

How can reaction conditions be optimized for synthesizing 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole derivatives?

Basic Research Question
Optimization involves systematic variation of catalysts, solvents, and reaction times. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective triazole synthesis. Evidence shows that using copper sulfate (0.1–0.2 equiv.) with sodium ascorbate in THF/H2O (1:1) at 50°C for 16 hours yields ~60% of triazole hybrids . Solvent polarity and temperature significantly influence reaction efficiency; polar aprotic solvents like DMF may improve solubility of aryl azides.

What analytical techniques are critical for confirming the structure and purity of synthesized triazole derivatives?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and regioselectivity (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .
  • Elemental Analysis : Validates molecular formula by comparing calculated vs. experimental C, H, N content (e.g., deviations <0.3% confirm purity) .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .

How can molecular docking predict the biological activity of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole derivatives?

Advanced Research Question
Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets. For example, triazole derivatives were docked into the active site of 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme. Key parameters include binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) and hydrogen bonding with catalytic residues (e.g., His310). Such studies prioritize compounds for in vitro antifungal assays .

How should researchers resolve discrepancies between experimental and calculated spectral data?

Advanced Research Question
Discrepancies in NMR or IR data often arise from impurities or solvent effects. For example, reports a 0.2% deviation in elemental analysis for compound 9c , attributed to hygroscopicity. Mitigation strategies:

  • Repeat synthesis under anhydrous conditions.
  • Use deuterated solvents for NMR to avoid peak splitting.
  • Cross-validate with high-resolution mass spectrometry (HRMS) .

What structural modifications enhance the antifungal activity of triazole derivatives?

Advanced Research Question
Substituent effects are critical:

  • Electron-withdrawing groups (e.g., −Br, −NO2) on the aryl ring improve interactions with fungal cytochrome P450 enzymes .
  • Methoxymethyl groups increase lipophilicity, enhancing membrane permeability (logP ~2.5–3.0 optimal) .
  • Hybridization with pyrazole or thiadiazole moieties (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) broadens activity spectra .

What strategies ensure regioselectivity in triazole synthesis?

Advanced Research Question
Regioselectivity in CuAAC is influenced by:

  • Catalyst system : Copper(I) iodide favors 1,4-triazoles, while ruthenium catalysts yield 1,5-isomers.
  • Alkyne substitution : Terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) predominantly form 1,4-products .
  • Microwave-assisted synthesis : Reduces side reactions, improving regioselectivity (>90%) .

How is purity assessed for triazole intermediates in multistep syntheses?

Basic Research Question
Purity is assessed via:

  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .
  • TLC Monitoring : Rf values compared to standards (e.g., silica gel, ethyl acetate/hexane eluent).
  • Combined Spectroscopy : IR confirms functional groups (e.g., triazole C−N stretch at 1540 cm<sup>−1</sup>) .

What role does X-ray crystallography play in triazole derivative characterization?

Advanced Research Question
Crystallography resolves ambiguous regiochemistry and hydrogen-bonding networks. For example, a study of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone confirmed the triazole’s planar geometry and π-π stacking with adjacent phenyl rings, critical for stability in biological environments . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

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